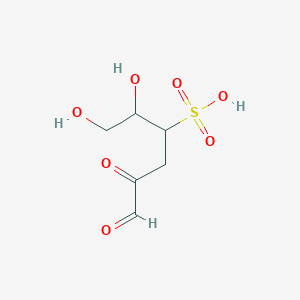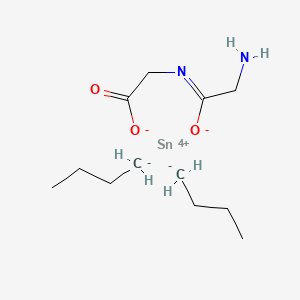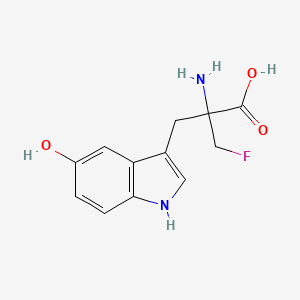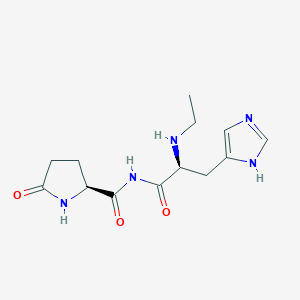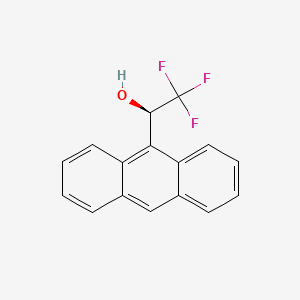
(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol
描述
®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of an anthracene moiety and a trifluoroethanol group
生化分析
Biochemical Properties
®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol plays a significant role in biochemical reactions, particularly in the context of fluorescence studies. The anthracene moiety in the compound is known for its strong fluorescent properties, making it useful in tracking and imaging studies. This compound interacts with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the behavior and function of the biomolecules, making ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol a valuable tool in biochemical assays .
Cellular Effects
The effects of ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the fluorescent properties of the anthracene moiety allow for the visualization of cellular processes in real-time, providing insights into cell signaling and metabolic pathways. Additionally, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol has been shown to affect the expression of certain genes, thereby influencing cellular behavior and function .
Molecular Mechanism
At the molecular level, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. For example, the anthracene moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, leading to changes in protein conformation and activity. Additionally, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol can influence gene expression by interacting with DNA or transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol remains stable under standard laboratory conditions, but its fluorescent properties may degrade over extended periods. Long-term exposure to the compound can lead to changes in cellular behavior, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and provide valuable insights into biochemical processes. At high doses, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which toxicity becomes apparent .
Metabolic Pathways
®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties. Additionally, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol can influence the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The anthracene moiety’s fluorescent properties allow for the tracking of the compound’s distribution in real-time, providing valuable insights into its transport mechanisms .
Subcellular Localization
The subcellular localization of ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical roles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol typically involves the reaction of anthracene derivatives with trifluoroethanol under specific conditions. One common method includes the use of a Grignard reagent derived from anthracene, which reacts with trifluoroacetaldehyde to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol.
化学反应分析
Types of Reactions
®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoroethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene-9-carboxaldehyde, while reduction could produce anthracene.
科学研究应用
Chemistry
In chemistry, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s fluorescence properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine
Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where its ability to intercalate with DNA is of interest.
Industry
In the industrial sector, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism by which ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol exerts its effects is primarily through its interaction with molecular targets such as DNA and proteins. The anthracene moiety allows for strong π-π interactions, while the trifluoroethanol group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Anthracene: A simpler structure without the trifluoroethanol group.
9-Anthracenylmethanol: Similar structure but with a methanol group instead of trifluoroethanol.
Anthracene-9-carboxaldehyde: An oxidation product of anthracene.
Uniqueness
®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoroethanol group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler analogs.
属性
IUPAC Name |
(1R)-1-anthracen-9-yl-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZHJFWIOPYQCA-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53531-34-3 | |
| Record name | (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53531-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


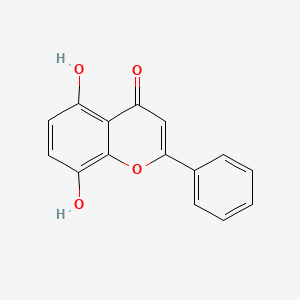
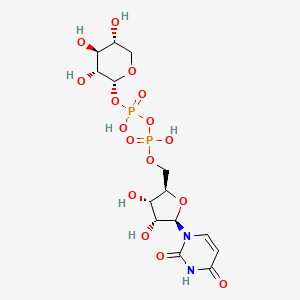
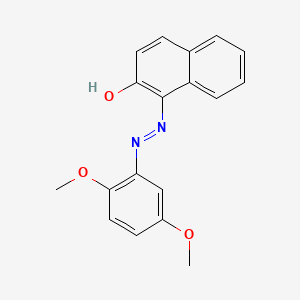
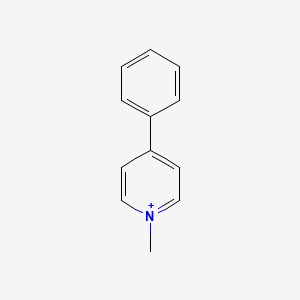
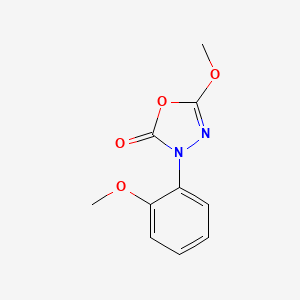
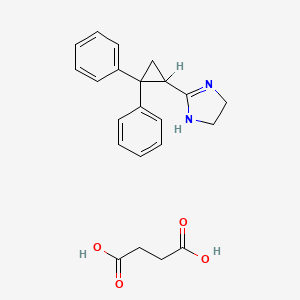
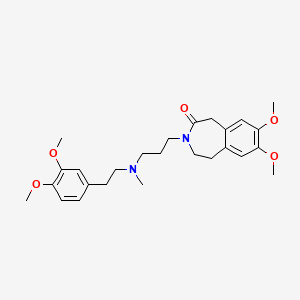
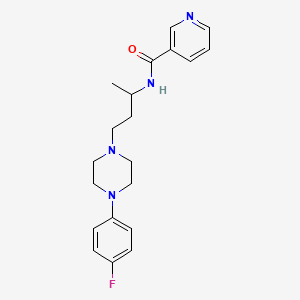
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1210440.png)
